N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including a cyclohexyl ring, a cyclopropyl group, an oxadiazole ring, a pyridine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic synthesisCommon reagents used in these steps include cyclopropylamine, pyridine derivatives, and various catalysts for cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the rings .
Scientific Research Applications
N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor or modulator of specific biological pathways.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Materials Science: The compound’s stability and functional groups make it suitable for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of oxadiazole, pyridine, and pyrazole rings, such as:
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
- 3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
Uniqueness
Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H24N6O2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6O2/c1-13-17(20(28)24-16-5-3-2-4-6-16)12-23-27(13)18-10-9-15(11-22-18)21-25-19(26-29-21)14-7-8-14/h9-12,14,16H,2-8H2,1H3,(H,24,28) |
InChI Key |
SXDBKCXNDWNXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C4CC4)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
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